2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
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Overview
Description
2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various aromatic groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds include other substituted pyrimidines with different aromatic groups. What sets 2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine apart is its unique combination of substituents, which can confer distinct chemical and biological properties. Similar compounds might include:
- 2-(4-chlorophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
- 2-(4-fluorophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2N4/c1-15(18-9-12-20(26)21(27)13-18)30-31-23-14-22(16-5-3-2-4-6-16)28-24(29-23)17-7-10-19(25)11-8-17/h2-14H,1H3,(H,28,29,31)/b30-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUASWSCSYODX-FJEPWZHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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